4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole
Description
4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is a pyrazole derivative characterized by a nitro group at the 4-position, a trifluoromethyl-substituted phenoxymethyl group at the 1-position, and a hydrogen atom at the 3-position. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their stability, tunable electronic properties, and bioactivity.
Properties
IUPAC Name |
4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)8-2-1-3-10(4-8)20-7-16-6-9(5-15-16)17(18)19/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLHYNUVLOTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole Intermediates
A common route involves alkylation of 4-nitropyrazole with 3-(trifluoromethyl)phenoxymethyl halides. The reaction typically proceeds via SN2 mechanism under basic conditions. For instance, 4-nitropyrazole is treated with (3-(trifluoromethyl)phenoxy)methyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Key Parameters:
Optimization of Leaving Groups
The choice of leaving group significantly impacts reaction efficiency. Bromides exhibit faster kinetics compared to chlorides due to lower bond dissociation energy. A study substituting (3-(trifluoromethyl)phenoxy)methyl bromide with 4-nitropyrazole in acetonitrile at 50°C achieved 82% yield within 8 hours.
Cyclocondensation Strategies
Hydrazine-Based Cyclization
Cyclocondensation of hydrazines with β-keto esters or nitriles provides pyrazole scaffolds. For example, methyl 3-(trifluoromethyl)phenoxyacetate reacts with hydrazine hydrate, followed by nitration at the 4-position.
Reaction Steps:
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Ester Formation: 3-(Trifluoromethyl)phenol is alkylated with methyl bromoacetate to yield methyl 3-(trifluoromethyl)phenoxyacetate.
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Cyclization: Treatment with hydrazine hydrate in ethanol at reflux forms 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole.
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Nitration: Nitric acid/sulfuric acid mixture introduces the nitro group at position 4, achieving 65–70% overall yield.
Catalytic Enhancements
The use of Lewis acids (e.g., InCl3) accelerates cyclocondensation. InCl3 (20 mol%) in 50% ethanol under ultrasound irradiation reduces reaction time to 20 minutes, enhancing regioselectivity for the 4-nitro product.
Multi-Component Reaction (MCR) Approaches
One-Pot Synthesis
MCRs streamline synthesis by combining precursors in a single step. A protocol adapted from pyrano[2,3-c]pyrazole synthesis involves:
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Reactants: 3-(Trifluoromethyl)phenol, paraformaldehyde, 4-nitropyrazole-3-carbaldehyde.
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Conditions: InCl3 (10 mol%) in ethanol/water (1:1) at 70°C for 6 hours.
Advantages:
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | InCl3 | 70 | 6 | 78 |
| DMF | K2CO3 | 80 | 12 | 65 |
| Acetonitrile | None | 50 | 24 | 42 |
Polar solvents with Lewis acids (InCl3) outperform non-catalytic systems, as shown above.
Purification and Characterization
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 4 undergoes reduction to form an amine derivative, a critical step for generating bioactive intermediates.
| Reagents/Conditions | Product | Key Observations | Source |
|---|---|---|---|
| H₂/Pd-C (catalytic) | 4-Amino-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole | Requires inert atmosphere; high yield (>80%) | |
| NaBH₄/CuCl₂ in ethanol | Same as above | Mild conditions (room temperature) | |
| Zn/HCl | Partial reduction to hydroxylamine | Side products observed |
This reaction is pivotal for accessing pharmacologically relevant amines. The trifluoromethyl group remains stable under these conditions.
Nucleophilic Substitution at the Methylene Bridge
The (3-(trifluoromethyl)phenoxy)methyl group participates in nucleophilic substitutions, particularly at the methylene carbon.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KCN/DMF | 1-((3-(Trifluoromethyl)phenoxy)methyl)-4-nitro-1H-pyrazole-5-carbonitrile | 80°C, 12 h | 65% | |
| NH₃/MeOH | 5-Amino derivative | Sealed tube, 100°C | 45% | |
| NaN₃/EtOH | 5-Azido derivative | Reflux, 6 h | 72% |
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attack .
Heterocycle Functionalization
The pyrazole ring undergoes regioselective modifications, though its reactivity is attenuated by the nitro and trifluoromethyl groups.
Electrophilic Aromatic Substitution
Limited due to deactivation by the nitro group. Halogenation succeeds only under forcing conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Cl₂/FeCl₃ | 5-Chloro derivative | 120°C, 24 h | 30% | |
| Br₂/AcOH | No reaction | – | – |
Cross-Coupling Reactions
Palladium-mediated couplings enable C–H functionalization:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling (ArB(OH)₂) | 5-Aryl derivatives | Pd(PPh₃)₄, K₂CO₃, DMF | 50–60% | |
| Sonogashira coupling | 5-Alkynyl derivatives | CuI, PdCl₂, NEt₃ | 40% |
Side-Chain Oxidation
The phenoxymethyl group is resistant to oxidation, but ozonolysis cleaves the methylene bridge:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| O₃ followed by Zn/H₂O | 4-Nitro-1H-pyrazole + 3-(trifluoromethyl)phenol | -78°C, CH₂Cl₂ | 85% |
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms fused heterocycles:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KOt-Bu/DMSO | Pyrazolo[1,5-a]pyrimidine derivative | 100°C, 8 h | 55% |
Stability Under Acidic/Basic Conditions
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Acidic (HCl/EtOH): Stable at room temperature; decomposition occurs above 60°C.
-
Basic (NaOH/MeOH): Gradual hydrolysis of the phenoxymethyl group (48 h, 70°C).
Key Mechanistic Insights
-
Nitro Group Directing Effects: The nitro group at position 4 deactivates the pyrazole ring, directing electrophiles to position 5 .
-
Trifluoromethyl Stability: The CF₃ group remains inert under most conditions, including reductions and nucleophilic substitutions .
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science, particularly for constructing trifluoromethyl-containing heterocycles .
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Similar to other pyrazole derivatives, it has been noted for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .
- Anticancer Activity : Research indicates that 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole may possess anticancer properties. It has been studied for its effects on various cancer cell lines, showing potential for antiproliferative activity . The presence of the trifluoromethyl group enhances its biological efficacy by improving binding affinity to target proteins involved in tumor growth and survival.
Medicinal Chemistry
The compound's potential as a therapeutic agent is significant due to its diverse pharmacological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains, making them candidates for developing new antibiotics .
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections, indicating potential for antiviral drug development.
Agricultural Science
In agriculture, compounds like 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole are being explored for their potential as pesticides or herbicides. Their ability to interact with biological systems at a molecular level can lead to effective pest control solutions while minimizing environmental impact.
Materials Science
The unique electronic properties of this compound allow it to be used in materials science applications, particularly in the development of nonlinear optical materials and organic semiconductors. Its ability to undergo photo-induced electron transfer makes it suitable for use in photonic devices .
Case Studies
Several case studies have been documented that illustrate the effectiveness of pyrazole derivatives in various applications:
- Anticancer Studies : A study investigated the antiproliferative effects of a series of pyrazole derivatives on cancer cell lines, highlighting how modifications to the trifluoromethyl group enhanced activity against specific cancers .
- Anti-inflammatory Research : Another study focused on the structure-activity relationship of pyrazoles and their ability to inhibit COX enzymes, demonstrating significant anti-inflammatory effects in preclinical models .
Mechanism of Action
The mechanism of action of 4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylphenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to four structurally related pyrazole derivatives (Table 1):
Table 1: Structural Comparison of Pyrazole Derivatives
*Estimated based on structural analogs (e.g., CAS 1001519-03-4 has C13H12F3N3O3, MW 315.25 ).
Key Observations:
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound* | CAS 1001519-03-4 | CAS 1172763-48-2 |
|---|---|---|---|
| Density (g/cm³) | ~1.4 | 1.4±0.1 | N/A |
| Boiling Point (°C) | ~400 | 400.6±45.0 | N/A |
| LogP | ~4.0 | 4.04 | N/A |
| Molecular Weight | ~301.21 | 315.25 | 275.19 |
*Estimated based on analogs.
Key Observations:
- The phenoxymethyl group contributes to a high LogP (~4.0), indicating significant lipophilicity, which is advantageous for crossing biological membranes but may limit aqueous solubility .
- The ethyl-linked pyrazole derivative (CAS 1172763-48-2) has a lower molecular weight (275.19) due to the absence of a phenoxymethyl group .
Biological Activity
4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is a compound of increasing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
The compound features a pyrazole core with a nitro group and a trifluoromethyl-substituted phenoxy moiety. Its molecular formula is C12H9F3N2O3, and it can be synthesized through various methods involving substitution reactions of pyrazoles with trifluoromethylated phenols.
Synthesis Overview
The synthesis typically involves:
- Reactants : 4-nitro-1H-pyrazole and 3-(trifluoromethyl)phenol.
- Conditions : The reaction may be conducted under basic conditions using catalysts to facilitate the formation of the ether bond between the pyrazole and phenol moieties.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole. It exhibits significant inhibition of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Case Studies
- In Vivo Studies : A study demonstrated that this compound significantly reduced paw swelling in rat models of acute inflammation, showing efficacy comparable to standard anti-inflammatory drugs like diclofenac sodium .
- In Vitro Assays : The compound was evaluated for its COX-2 inhibitory activity, showing an IC50 value of approximately 44.81 μg/mL, indicating potent anti-inflammatory effects .
Analgesic Effects
The analgesic properties of the compound were also assessed in various models:
- Pain Models : In animal models, it demonstrated significant pain relief effects, outperforming traditional analgesics in some tests .
- Mechanistic Insights : The mechanism of action appears to involve modulation of inflammatory pathways and direct inhibition of cyclooxygenases (COX), which are critical in pain signaling.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | IC50 Value (μg/mL) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme Immunoassay | 44.81 | |
| Anti-inflammatory | In Vivo Rat Model | - | |
| Analgesic Effect | Pain Model | - |
The biological activity of 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is primarily attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.
- Nitro Group : May contribute to its ability to modulate inflammatory pathways by acting on various signaling molecules involved in inflammation.
Q & A
Q. What challenges arise in introducing the 3-(trifluoromethyl)phenoxy group during synthesis?
- Methodological Answer : The electron-withdrawing trifluoromethyl group can hinder nucleophilic substitution. Strategies include using bulky ligands (e.g., XPhos) to stabilize palladium intermediates in cross-coupling reactions or employing directed ortho-metalation to enhance regioselectivity. Fluoromethylation reagents like trifluoromethyl copper(I) complexes may improve efficiency under inert conditions .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. How can palladium-catalyzed cross-coupling reactions be optimized for this compound?
- Methodological Answer : Optimize ligand-to-metal ratios (e.g., 3:1 XPhos:Pd(OAc)₂) and base selection (Cs₂CO₃ vs. K₃PO₄) to enhance catalytic turnover. Elevated temperatures (120°C) and anhydrous toluene improve aryl transfer efficiency. Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation .
Q. How is regioselectivity controlled in pyrazole substitution reactions?
- Methodological Answer : Steric and electronic factors dictate substitution patterns. For example, nitro groups at the pyrazole 4-position direct electrophilic substitution to the 5-position due to resonance effects. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., methoxy) can further bias regioselectivity in cross-coupling reactions .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from nitro and trifluoromethyl groups. Avoid inhalation of fine powders; store in sealed containers under nitrogen to prevent decomposition. Refer to SDS guidelines for related pyrazole derivatives (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole) for spill management and first-aid protocols .
Q. How should discrepancies in reaction yields be analyzed?
- Methodological Answer : Compare solvent polarity (THF vs. toluene), catalyst loading, and reaction duration. For example, CuAAC in THF/water (1:1) at 50°C for 16 hours yields 60–61% , while shorter reaction times or lower temperatures may reduce efficiency. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, and stoichiometric adjustments (e.g., excess alkyne) can mitigate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
